molecular formula C17H22N6O3 B2387157 2-(6-Cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide CAS No. 876670-89-2

2-(6-Cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide

Cat. No. B2387157
CAS RN: 876670-89-2
M. Wt: 358.402
InChI Key: AQOOHEFLMXEIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide, also known as CDPI3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been found to exhibit promising biochemical and physiological effects. In

Scientific Research Applications

Molecular Structure and Biological Activity

Research on compounds with similar structural features, such as imidazolyl groups and acetamide derivatives, often focuses on understanding the relationship between molecular structure and biological activity. For instance, compounds with imidazole rings have been evaluated for their histamine H3-receptor activation mechanisms and biological activities, reflecting the potential of such structures in developing receptor-targeted drugs (Kovalainen et al., 2000).

Drug Precursor Synthesis and pKa Determination

The synthesis of drug precursors and the determination of their acidity constants (pKa) are critical for developing new pharmaceuticals. Research on acetamide derivative compounds, akin to the target molecule, involves synthesizing new compounds and determining their structural and acidity properties, which are crucial for drug design and development (Duran & Canbaz, 2013).

Analgesic and Anti-Inflammatory Activities

Compounds containing acetamide groups have been studied for their analgesic and anti-inflammatory properties. For example, research involving cyclocondensation of specific derivatives to synthesize acetamides has shown significant analgesic effects, indicating the potential of such molecules in pain and inflammation management (Yusov et al., 2019).

Anticancer Activities

The synthesis and evaluation of anticancer activities of structurally related compounds, such as imidazol-2-ylthio acetamide derivatives, highlight the potential of these molecules in cancer research. Some compounds have demonstrated reasonable activity against various cancer cell lines, suggesting a pathway for developing new anticancer agents (Duran & Demirayak, 2012).

Histamine H3 Receptor Antagonists

Studies on compounds with imidazole and acetamide derivatives have explored their potential as histamine H3 receptor antagonists. This research is particularly relevant to developing new treatments for neurological and inflammatory diseases, indicating a broad application spectrum for compounds with these functional groups (Tedford et al., 1998).

properties

IUPAC Name

2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c1-10-8-21-13-14(19-16(21)23(10)11-6-4-3-5-7-11)20(2)17(26)22(15(13)25)9-12(18)24/h8,11H,3-7,9H2,1-2H3,(H2,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOOHEFLMXEIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.